![molecular formula C15H17N3O2S B2997556 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-60-5](/img/structure/B2997556.png)
2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C15H17N3O2S. It has a molecular weight of 303.38 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” consists of a piperidinyl group attached to a quinoxalinyl group through a sulfanyl linkage, and an acetic acid group attached to the sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” are not fully detailed in the sources I found. The compound has a molecular weight of 303.38 .Scientific Research Applications
Synthesis and Chemical Reactions
A foundational aspect of research on this compound involves its reactions with nucleophiles and its role in synthesizing new chemical entities. Iijima and Kyo (1989) explored the reactions of 2-quinoxalinyl thiocyanate with nucleophiles, highlighting the electrophilic sites of the molecule and its potential to yield sulfides when reacting with Grignard reagents. These sulfides could then be oxidized to sulfoxides, offering a pathway to various derivatives through selective nucleophilic attacks (Iijima & Kyo, 1989). Moreover, Nguyen et al. (2022) reported on the base-catalyzed synthesis of 3-arylquinoxaline-2-thiones, leveraging a three-component oxidative condensation process. This method underscores the versatility of quinoxaline derivatives in synthesizing complex molecules (Nguyen et al., 2022).
Biological Applications and Antimicrobial Activity
Research has also explored the biological activities associated with quinoxaline derivatives. A study by Moghaddam‐manesh et al. (2020) on 6'-amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives revealed promising antimicrobial effects, including antibacterial and antifungal activities, highlighting the potential of quinoxaline compounds in developing new antimicrobial agents (Moghaddam‐manesh et al., 2020). Similarly, Patel et al. (2012) synthesized novel quinoxaline derivatives showing significant antimicrobial properties, further supporting the potential of these compounds in therapeutic applications (Patel et al., 2012).
properties
IUPAC Name |
2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13(20)10-21-15-14(18-8-4-1-5-9-18)16-11-6-2-3-7-12(11)17-15/h2-3,6-7H,1,4-5,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNOFQJGDRCMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2997474.png)
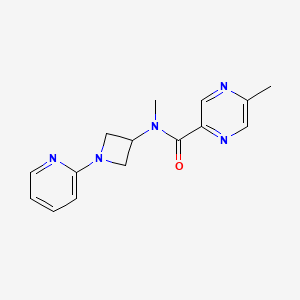
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2997476.png)
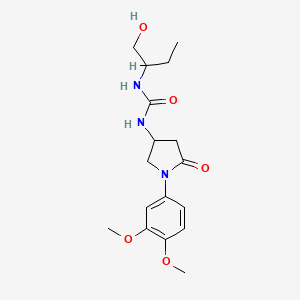
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)
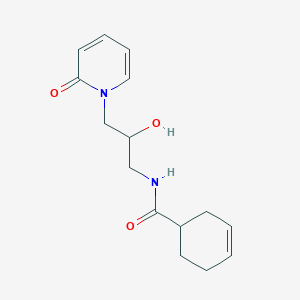
![N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2997484.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)
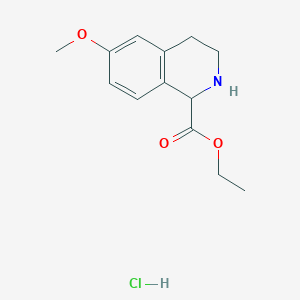
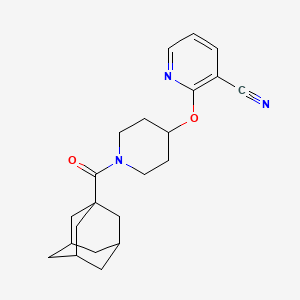
![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)
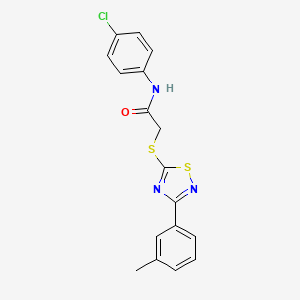

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)